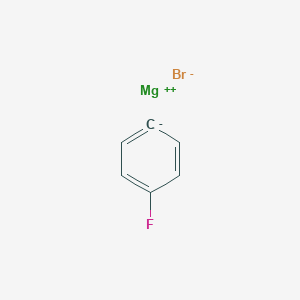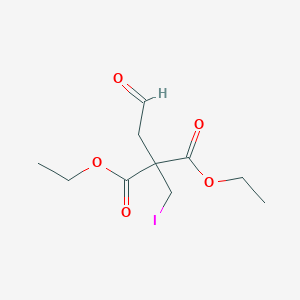
Diethyl (iodomethyl)(2-oxoethyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (iodomethyl)(2-oxoethyl)propanedioate is an organic compound with the molecular formula C10H15IO5 It is a derivative of propanedioic acid, featuring an iodomethyl and a 2-oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (iodomethyl)(2-oxoethyl)propanedioate typically involves the alkylation of diethyl propanedioate (diethyl malonate) with an iodomethyl ketone. The reaction proceeds via the formation of an enolate ion from diethyl propanedioate, which then undergoes nucleophilic substitution with the iodomethyl ketone.
Formation of Enolate Ion: Diethyl propanedioate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with iodomethyl ketone in an S_N2 reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:
Batch or Continuous Stirred Tank Reactors: To ensure thorough mixing and reaction completion.
Purification: Techniques such as distillation or recrystallization to obtain the pure product.
Quality Control: Analytical methods like NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl (iodomethyl)(2-oxoethyl)propanedioate can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions to cleave the ester bonds.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the iodine.
Reduction: Formation of diols or alcohols.
Hydrolysis: Formation of diethyl propanedioic acid derivatives.
Scientific Research Applications
Diethyl (iodomethyl)(2-oxoethyl)propanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for Diethyl (iodomethyl)(2-oxoethyl)propanedioate in chemical reactions involves:
Nucleophilic Attack: The enolate ion formed from diethyl propanedioate acts as a nucleophile.
Electrophilic Substitution: The iodomethyl group acts as an electrophile, facilitating substitution reactions.
Reduction: The carbonyl group undergoes reduction to form alcohols.
Comparison with Similar Compounds
Similar Compounds
Diethyl ethoxymethylenemalonate: Similar structure but with an ethoxymethylene group instead of iodomethyl.
Diethyl (phenylacetyl)malonate: Contains a phenylacetyl group instead of iodomethyl.
Uniqueness
Diethyl (iodomethyl)(2-oxoethyl)propanedioate is unique due to the presence of the iodomethyl group, which provides distinct reactivity and potential for further functionalization compared to its analogs .
Properties
CAS No. |
654673-79-7 |
|---|---|
Molecular Formula |
C10H15IO5 |
Molecular Weight |
342.13 g/mol |
IUPAC Name |
diethyl 2-(iodomethyl)-2-(2-oxoethyl)propanedioate |
InChI |
InChI=1S/C10H15IO5/c1-3-15-8(13)10(7-11,5-6-12)9(14)16-4-2/h6H,3-5,7H2,1-2H3 |
InChI Key |
MQUGXOMOYJWNBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=O)(CI)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


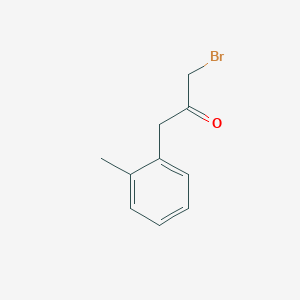

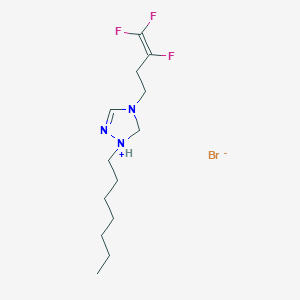
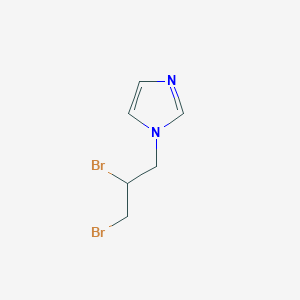
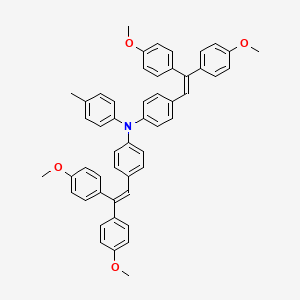
![2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole](/img/structure/B12519862.png)
![N-[(3-Bromophenyl)methyl]-N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B12519873.png)

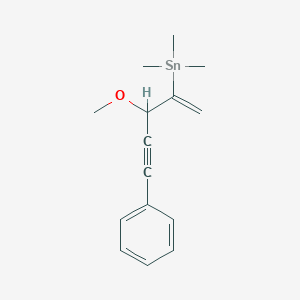
![O-[2-(Acetamido)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranosyl]-L-threonine](/img/structure/B12519889.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2-sulfanylethyl)thiourea](/img/structure/B12519890.png)
![3-(2-Methoxyphenyl)-6-(2-methylphenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12519905.png)
